4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
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Overview
Description
4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate amido-nitriles under mild reaction conditions. The reaction conditions often involve the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
4-Methyl-5-propionyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
92942-84-2 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-methyl-5-propanoyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c1-3-14(18)17-10(2)8-11(9-15)16-12-6-4-5-7-13(12)17/h4-7,10-11,16H,3,8H2,1-2H3 |
InChI Key |
WHYGYAUXFIOQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(NC2=CC=CC=C21)C#N)C |
Origin of Product |
United States |
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